2,7-Diazaspiro[3.5]nonan-1-one
Übersicht
Beschreibung
2,7-Diazaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 140.19 . The structure of the molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Beta-Lactam .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives can act as covalent inhibitors against KRAS G12C .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Cholinergic Properties
2,7-Diazaspiro[3.5]nonan-1-ones have been synthesized and evaluated for their cholinergic properties. However, a study found that these compounds did not show significant cholinergic activities at either central or peripheral levels (Cignarella, Villa, & Barlocco, 1994).
Muscarinic Agent Activity
Similar compounds, N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones, structurally related to 2,7-diazaspiro[3.5]nonan-1-ones, were synthesized and tested as muscarinic agents. However, these also lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).
Improved Synthesis
An improved synthesis method for diazaspiro[4.4] nonane, closely related to 2,7-diazaspiro[3.5]nonan-1-one, has been developed. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Antibacterial Applications
Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane and related compounds have been prepared, exhibiting potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Antitubercular Properties
Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Osteoclast Activity Inhibition
Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized, showing potential in inhibiting both mouse and human osteoclast activity. This could lead to new antiosteoporotic drugs (Mounier et al., 2020).
Applications in Organic Synthesis
1,2-Diaza-1,3-butadienes react with dimethyl malonate to produce new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure, demonstrating a useful route in organic synthesis (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
Spiroindoline Synthesis
The spiroindoline skeleton, featuring 2,7-diazaspiro[4.4]nonane, is a component of various biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines has been developed (Pan et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2,7-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alternation in human cancer .
Mode of Action
This compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .
Biochemical Pathways
The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing cell growth and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by high metabolic stability in human and mouse liver microsomes . This stability suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The binding of this compound to the KRAS G12C protein inhibits the protein’s activity . This inhibition can lead to a decrease in cellular proliferation and differentiation, potentially slowing the growth of cancer cells . In a mouse model, this compound showed a dose-dependent antitumor effect .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. For example, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8 degrees Celsius . These conditions help maintain the compound’s stability and efficacy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers One relevant paper is "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity" . This paper discusses the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors against KRAS G12C.
Biochemische Analyse
Biochemical Properties
2,7-Diazaspiro[3.5]nonan-1-one interacts with the KRAS G12C protein . The compound binds in the switch-II pocket of KRAS G12C, a critical area for the protein’s function .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It acts as a potent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the switch-II pocket of KRAS G12C . This binding interaction leads to the inhibition of the protein, thereby affecting its function at the molecular level.
Temporal Effects in Laboratory Settings
The compound has been shown to have high metabolic stabilities in human and mouse liver microsomes .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects.
Metabolic Pathways
Given its interaction with KRAS G12C, it is likely that it interacts with enzymes or cofactors related to this protein .
Eigenschaften
IUPAC Name |
2,7-diazaspiro[3.5]nonan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNNIPCNKKLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.